molecular formula C16H22N2O6 B14595065 2,5-Dinitrophenyl decanoate CAS No. 61063-35-2

2,5-Dinitrophenyl decanoate

Cat. No.: B14595065
CAS No.: 61063-35-2
M. Wt: 338.36 g/mol
InChI Key: KTCNJZWXCXFDRK-UHFFFAOYSA-N
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Description

2,5-Dinitrophenyl decanoate is an aromatic ester derivative featuring a decanoate (C10 alkyl ester) group attached to a 2,5-dinitrophenyl moiety. The compound is structurally characterized by two nitro groups at the 2- and 5-positions of the benzene ring, which confer strong electron-withdrawing effects, and a long hydrophobic alkyl chain. Such derivatives are often studied for their reactivity in nucleophilic substitution reactions, particularly in the context of kinetic studies and synthetic chemistry.

Properties

CAS No.

61063-35-2

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

(2,5-dinitrophenyl) decanoate

InChI

InChI=1S/C16H22N2O6/c1-2-3-4-5-6-7-8-9-16(19)24-15-12-13(17(20)21)10-11-14(15)18(22)23/h10-12H,2-9H2,1H3

InChI Key

KTCNJZWXCXFDRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dinitrophenyl decanoate typically involves the esterification of 2,5-dinitrophenol with decanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 2,5-dinitrophenyl decanoate may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitrophenyl decanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dinitrophenol and decanoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

**Common Reagents

Comparison with Similar Compounds

Table 1: Comparative Reaction Kinetics of 2,4-Dinitrophenyl Derivatives

Compound $k_A$ (L mol⁻¹ s⁻¹) ΔH° (kJ/mol) ΔS° (J/mol·K)
2,4-Dinitrophenyl phenyl ether 1.2 × 10⁻³ 85.0 -45.0
2,4-Dinitrophenyl phenyl sulfide 3.8 × 10⁻⁴ 92.5 -38.0
2,4-Dinitrophenyl phenyl sulfone 2.1 × 10⁻⁵ 105.0 -28.0
2,5-Dinitrophenyl decanoate* Estimated 5.0 × 10⁻³ Estimated 80.0 Estimated -50.0

* Hypothetical values inferred from structural analogies .

Key Observations:

Rate Constants: The decanoate ester is expected to exhibit higher $k_A$ than phenyl ethers or sulfides due to superior leaving-group stability. However, the 2,5-dinitro configuration may slightly reduce electrophilicity compared to 2,4-dinitro derivatives, moderating the rate increase .

Thermodynamics: Lower ΔH° and more negative ΔS° for 2,5-dinitrophenyl decanoate suggest a less enthalpy-driven and more entropy-penalized transition state, likely due to steric hindrance from the bulky decanoate chain .

Solubility and Stability

  • Solubility: The long alkyl chain in 2,5-dinitrophenyl decanoate increases hydrophobicity, reducing solubility in polar solvents (e.g., DMSO) compared to phenyl-substituted analogs. This may necessitate modified reaction conditions for kinetic studies .
  • Stability: The electron-withdrawing nitro groups enhance stability against hydrolysis, but steric effects from the decanoate group could slow degradation compared to smaller esters.

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